Pheromonotropin (pseudaletia separata)

Insect Endocrinology Embryonic Diapause Cross-Species Bioactivity

Choose Pheromonotropin (Pss-PT) for your Lepidoptera research to leverage its full 18-aa sequence. The unique N-terminal extension is a critical potency determinant, making it non-substitutable with truncated analogs like Hez-PBAN or leucopyrokinin. Ideal as a pharmacological tool for PK/PBAN receptor signaling studies and a reliable positive control in melanization (MRCH) bioassays. The low diapause hormone agonist activity ensures precise dose control for diapause induction studies. Secure high-purity lyophilized powder for reproducible results.

Molecular Formula C101H155N25O30
Molecular Weight 2199.5 g/mol
Cat. No. B12386471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheromonotropin (pseudaletia separata)
Molecular FormulaC101H155N25O30
Molecular Weight2199.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C101H155N25O30/c1-51(2)42-65(83(106)139)114-85(141)62(28-20-40-109-101(107)108)112-97(153)74-29-21-41-126(74)100(156)82(55(9)128)125-94(150)69(45-57-24-14-11-15-25-57)116-87(143)64(35-37-77(133)134)113-98(154)80(53(5)6)124-95(151)70(47-75(105)130)118-86(142)63(34-36-76(131)132)111-90(146)68(44-56-22-12-10-13-23-56)121-99(155)81(54(7)8)123-88(144)61(27-17-19-39-103)110-92(148)71(48-78(135)136)120-93(149)72(49-79(137)138)119-91(147)67(46-58-30-32-59(129)33-31-58)117-96(152)73(50-127)122-89(145)66(43-52(3)4)115-84(140)60(104)26-16-18-38-102/h10-15,22-25,30-33,51-55,60-74,80-82,127-129H,16-21,26-29,34-50,102-104H2,1-9H3,(H2,105,130)(H2,106,139)(H,110,148)(H,111,146)(H,112,153)(H,113,154)(H,114,141)(H,115,140)(H,116,143)(H,117,152)(H,118,142)(H,119,147)(H,120,149)(H,121,155)(H,122,145)(H,123,144)(H,124,151)(H,125,150)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H4,107,108,109)/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,80+,81+,82+/m1/s1
InChIKeyJEJYDQGJLNREFP-STCZQTAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pheromonotropin (Pseudaletia separata) Procurement Guide: Baseline Characterization of an 18-Amino Acid FXPRLamide Insect Neuropeptide


Pheromonotropin (Pseudaletia separata), designated Pss-PT, is an 18-amino acid C-terminally amidated neuropeptide (sequence: KLSYDDKVFENVEFTPRL-NH₂; CAS 141281-40-5; MW 2199.46) isolated from the larval head extracts of the armyworm Pseudaletia separata [1]. It belongs to the pyrokinin/pheromone biosynthesis activating neuropeptide (PK/PBAN) family, characterized by the conserved C-terminal pentapeptide motif FXPRLamide (where X=Thr) [2]. This peptide was originally identified via a seven-step purification procedure using an in vivo bioassay with decapitated Bombyx mori female moths and was found to be structurally related to leucopyrokinin [1]. As a member of the broader FXPRLamide peptide superfamily, it exerts pleiotropic effects in lepidopteran insects, including stimulation of sex pheromone biosynthesis, induction of cuticular melanization, and modulation of embryonic diapause [3].

Pheromonotropin (Pseudaletia separata) Procurement: Why Generic Substitution with Other FXPRLamide Peptides is Scientifically Unsound


Despite sharing the conserved C-terminal FXPRLamide motif with other PK/PBAN family members, generic substitution of Pheromonotropin (Pseudaletia separata) with alternative peptides such as Hez-PBAN, Bom-DH, or leucopyrokinin is scientifically unjustified. The 18-amino acid N-terminal extension of Pss-PT is not merely a passive structural appendage but a critical determinant of its full biological potency [1]. While the C-terminal pentapeptide FTPRLamide constitutes the minimal active core necessary for receptor activation, the N-terminal region modulates potency and potentially influences receptor selectivity [2]. Consequently, truncated analogs or peptides with divergent N-terminal sequences exhibit quantitatively distinct activity profiles in functional assays, precluding their interchangeable use in research or industrial applications [3].

Pheromonotropin (Pseudaletia separata) Quantitative Evidence Guide: Head-to-Head Activity Data for Procurement Decisions


Pheromonotropin Exhibits Markedly Attenuated Diapause Hormone Activity Relative to Bombyx Diapause Hormone

In a direct comparative study, synthetic Pseudaletia pheromonotropin was assayed for its ability to induce embryonic diapause in Bombyx mori pupae. Its activity was quantified relative to that of synthetic Bombyx diapause hormone (Bom-DH) [1]. This quantitative difference is critical for researchers studying diapause mechanisms, as it allows for the dissection of signaling pathways that may be masked by more potent agonists.

Insect Endocrinology Embryonic Diapause Cross-Species Bioactivity

Pheromonotropin's C-Terminal FTPRLamide Core is Conserved Among PBAN Peptides, but Full-Length Sequence Dictates Potency

The C-terminal pentapeptide of Pheromonotropin (Pss-PT), Phe-Thr-Pro-Arg-Leu-NH₂ (FTPRLamide), is the minimal sequence required for biological activity and is identical or highly homologous to the active cores of other PBAN family peptides, including Hez-PBAN and Bom-PBAN [1]. However, structure-activity relationship studies have established that while the C-terminal portion is crucial for eliciting biological activity, the N-terminal portion is essential for achieving full potency [2].

Neuropeptide Structure-Activity Relationship PK/PBAN Family Peptide Chemistry

Pheromonotropin Potency in Stimulating Sex Pheromone Biosynthesis Rivals That of Hez-PBAN in Cross-Species Assays

In a comparative study evaluating the capacity of neuropeptides to stimulate sex pheromone production in Heliothis peltigera moths, Pheromonotropin applied in DMSO yielded a pheromone titer of 267 ng at 3 hours post-application, a value comparable to that elicited by the native ligand Hez-PBAN [1].

Pheromone Biosynthesis Insect Neuroendocrinology Cross-Reactivity

Pheromonotropin Elicits Robust MRCH Activity, with Full Potency Dependent on Intact C-Terminal FTPRLamide

Pseudaletia pheromonotropin demonstrates robust melanization and reddish coloration hormone (MRCH) activity in Pseudaletia separata larvae, an activity that resides entirely within its C-terminal FTPRLamide pentapeptide [1]. Truncation or modification of this core sequence abolishes activity, confirming its essential role.

Cuticular Melanization MRCH Activity Insect Development

Optimal Research and Industrial Application Scenarios for Pheromonotropin (Pseudaletia separata)


Dissecting PK/PBAN Receptor Signaling Pathways via Cross-Species Agonist Probing

Given its potent and comparable efficacy in stimulating sex pheromone production across species (as demonstrated by the 267 ng pheromone titer in H. peltigera [1]), Pheromonotropin (Pss-PT) serves as an ideal pharmacological tool for probing the functional conservation and divergence of PK/PBAN receptor signaling pathways in lepidopteran models. Its ability to activate receptors in heterologous systems (e.g., Sf9 cells expressing PBANR variants) makes it invaluable for structure-activity and signal transduction studies.

Investigating Mechanisms of Embryonic Diapause with a Low-Potency Agonist

The quantitatively defined low potency of Pss-PT as a diapause hormone agonist (1–5% of Bom-DH activity [2]) is a strategic advantage for researchers studying the molecular basis of diapause induction. This attenuated activity allows for finer temporal and dose-dependent control in experimental setups, reducing the risk of receptor desensitization or saturation that can occur with the native, high-affinity ligand Bom-DH.

Structure-Activity Relationship (SAR) Studies of FXPRLamide Peptides

Pheromonotropin, with its 18-amino acid sequence and the critical FTPRLamide core, is an essential reference compound for SAR studies aimed at mapping the contributions of both the conserved C-terminus and the variable N-terminus to receptor binding, activation, and functional selectivity [3]. Its distinct sequence differentiates it from other family members (e.g., Hez-PBAN with an FSPRLamide core) and provides a unique scaffold for designing analogs with tailored properties.

Calibration and Validation of MRCH Bioassays

The well-characterized MRCH activity of Pss-PT, which is entirely dependent on its C-terminal FTPRLamide [4], establishes it as a reliable positive control for standardizing and validating melanization bioassays in lepidopteran larvae. Its defined activity profile ensures assay reproducibility and facilitates inter-laboratory comparisons.

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